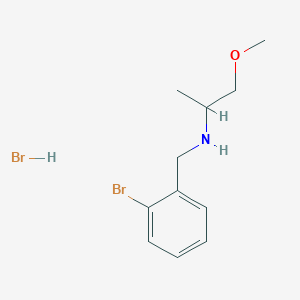
N-(2-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95% is a useful research compound. Its molecular formula is C11H17Br2NO and its molecular weight is 339.07 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95% is 338.96564 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Method Development
A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a compound structurally related to N-(2-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide. This method was used in a case of severe intoxication to analyze serum and urine samples, demonstrating the compound's relevance in toxicology studies and forensic analysis (Poklis et al., 2014).
Synthetic Pathway Investigation
The synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which are related to N-(2-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide, was explored to understand their potential as novel psychoactive substances. The synthetic route involved readily available precursor materials and highlighted the role of these compounds in the study of new psychoactive substances, contributing to the knowledge of their synthesis and regulation (Abiedalla et al., 2021).
Contaminant Identification in Drug Synthesis
Research on the synthesis of 4-methoxyamphetamine (PMA) by the Leuckart method identified various contaminants, including methoxy derivatives of N-(beta-phenylisopropyl)benzaldimine and N-(beta-phenylisopropyl)benzyl methyl ketimine. This study contributes to the understanding of impurities that can arise in the synthesis of amphetamine-like compounds, which is crucial for forensic analysis and the quality control of pharmaceuticals (Błachut et al., 2002).
Marine Natural Products
Investigation of marine algae led to the discovery of dibenzyl bromophenols with diverse dimerization patterns, showcasing the potential of marine natural products in drug discovery and development. These compounds, including propyl bromophenol derivatives, were isolated from the brown alga Leathesia nana and exhibited selective cytotoxicity against human cancer cell lines, indicating their potential in cancer research (Xu et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDESNAPGOXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
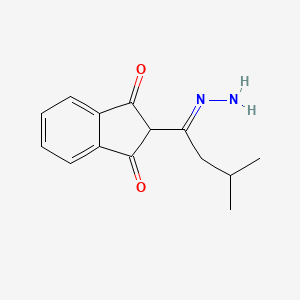
![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)


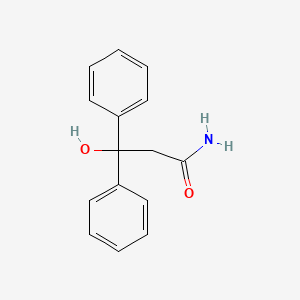

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
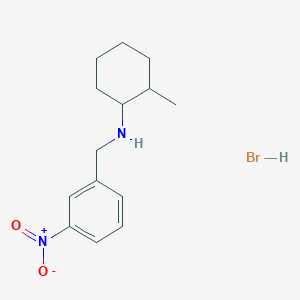
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)

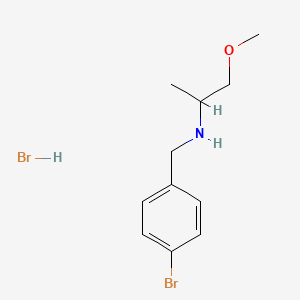
amine hydrobromide; 95%](/img/structure/B6351942.png)
